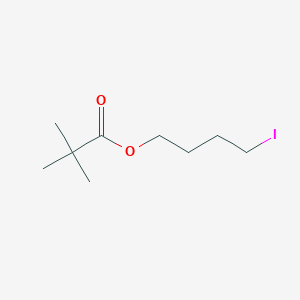

4-Iodobutyl Pivalate

Description

BenchChem offers high-quality 4-Iodobutyl Pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodobutyl Pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodobutyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIGUULSKMFMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474199 | |

| Record name | 4-Iodobutyl Pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82131-05-3 | |

| Record name | 4-Iodobutyl Pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodobutyl Pivalate chemical properties and structure

An In-Depth Technical Guide to 4-Iodobutyl Pivalate: Properties, Synthesis, and Applications

For the modern researcher, scientist, or drug development professional, the strategic selection of chemical building blocks is paramount to success. 4-Iodobutyl pivalate emerges as a highly versatile, yet specialized reagent, offering a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its core chemical properties, synthesis methodologies, and critical applications, empowering researchers to leverage its full potential in their synthetic endeavors.

4-Iodobutyl pivalate, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and a sterically hindered pivalate ester at the other. This unique structure underpins its utility in complex organic synthesis.

The physical properties of 4-Iodobutyl Pivalate are not widely reported in peer-reviewed literature, with most available data coming from commercial suppliers and computational predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures (2-8°C) to ensure stability.[1]

Table 1: Physicochemical Properties of 4-Iodobutyl Pivalate

| Property | Value | Source |

| CAS Number | 82131-05-3 | |

| Molecular Formula | C₉H₁₇IO₂ | |

| Molecular Weight | 284.14 g/mol | |

| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate | |

| Appearance | Solid | [1] |

| Boiling Point | 262.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.425 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.498 (Predicted) | [2] |

| LogP | 2.79 (Calculated) | [2] |

Molecular Structure and Reactivity Analysis

The reactivity of 4-iodobutyl pivalate is dictated by its two primary functional groups: the terminal iodide and the pivalate ester.

-

Primary Alkyl Iodide : The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles, including amines, thiols, carboxylates, and carbanions. This functionality is central to its role as an alkylating agent .[3]

-

Pivalate Ester : The ester group is sterically encumbered by the bulky tert-butyl group. This steric hindrance provides significant stability against nucleophilic attack and hydrolysis under many reaction conditions, making it an effective protecting group for a terminal hydroxyl functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) when desired.

Synthesis Methodologies

While specific peer-reviewed syntheses for 4-iodobutyl pivalate are not prominently documented, its structure lends itself to preparation via well-established, high-yielding organic transformations. Below are two authoritative and reliable protocols for its synthesis.

Method A: Finkelstein Halogen Exchange

This is often the preferred method, starting from a more readily available chloro- or bromo-precursor. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.[4][5]

Protocol:

-

To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx. 0.5 M), add sodium iodide (1.5 eq).

-

Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will form.

-

Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount of fresh solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-iodobutyl pivalate.

Method B: Esterification of 4-Iodobutanol

This direct approach involves the esterification of commercially available 4-iodobutanol with a pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol:

-

Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography or distillation under reduced pressure.

Spectroscopic and Structural Characterization (Predicted)

As this compound is primarily a synthetic intermediate, comprehensive spectral data is not always published by commercial suppliers.[6] The following tables and analysis are based on established principles of NMR, IR, and MS for analogous structures and serve as a robust guide for characterization.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons and a sharp, strong singlet for the pivalate methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |

| a | -C(CH ₃)₃ | ~ 1.22 | Singlet (s) | - | Equivalent methyl protons on a quaternary carbon.[7] |

| b | -O-CH₂-CH ₂- | ~ 1.73 | Quintet (p) | J ≈ 6.8 Hz | Methylene group adjacent to two other methylenes.[8] |

| c | -CH ₂-CH₂-I | ~ 1.90 | Quintet (p) | J ≈ 6.8 Hz | Methylene deshielded by proximity to iodine.[8] |

| d | -CH₂-I | ~ 3.21 | Triplet (t) | J ≈ 6.7 Hz | Methylene directly attached to the electronegative iodine atom.[9] |

| e | -O-CH ₂- | ~ 4.08 | Triplet (t) | J ≈ 6.5 Hz | Methylene deshielded by the adjacent ester oxygen.[9] |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The carbon spectrum will confirm the presence of nine unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Carbon | Predicted δ (ppm) | Rationale |

| 1 | -C H₂-I | ~ 6.5 | Carbon attached to iodine is significantly shielded.[10] |

| 2 | -C(C H₃)₃ | ~ 27.2 | Equivalent methyl carbons of the t-butyl group.[11] |

| 3 | -CH₂-C H₂-I | ~ 30.1 | Methylene carbon in the butyl chain.[11] |

| 4 | -O-CH₂-C H₂- | ~ 33.4 | Methylene carbon in the butyl chain.[11] |

| 5 | -C (CH₃)₃ | ~ 38.7 | Quaternary carbon of the t-butyl group.[11] |

| 6 | -O-C H₂- | ~ 63.5 | Methylene attached to the ester oxygen.[10] |

| 7 | -C =O | ~ 178.4 | Carbonyl carbon of the ester.[11] |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides clear confirmation of the ester functional group.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Intensity | Description |

| 2960-2850 | C-H | Strong | sp³ C-H stretching from alkyl groups. |

| 1730-1725 | C=O | Very Strong | Characteristic ester carbonyl stretch. |

| 1280-1150 | C-O | Strong | Ester C-O stretching. |

| ~500 | C-I | Medium-Weak | Carbon-Iodine bond stretch. |

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry would likely lead to several characteristic fragments, driven by the cleavage of the C-I bond and fragmentation around the stable pivaloyl cation.

Applications in Research and Drug Development

The unique bifunctional nature of 4-iodobutyl pivalate makes it a valuable tool in several areas of advanced chemical synthesis.

-

Bifunctional Linker and Spacer: In the synthesis of complex molecules, it serves as a four-carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate serves as a protected hydroxyl group that can be deprotected in a later synthetic step to reveal a new reactive handle.

-

Prodrug Synthesis: Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-established strategy for creating prodrugs.[12] This modification can mask polar carboxyl or hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral bioavailability.[13] 4-Iodobutyl pivalate can be used to attach a pivalate-containing chain to a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.

-

Synthesis of Radiolabeled Tracers: The presence of an iodine atom makes this compound a candidate for radio-synthesis. The non-radioactive ¹²⁷I can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) via isotopic exchange or nucleophilic substitution reactions.[14] This would allow for the creation of radiolabeled molecules for use as tracers in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2][15]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-iodobutyl pivalate is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[1]

Conclusion

4-Iodobutyl pivalate is a powerful and versatile synthetic building block. Its dual functionality—a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for protection—provides chemists with a strategic tool for the multi-step synthesis of complex organic molecules. From its role in creating bifunctional linkers to its potential in developing advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic utility.

References

-

Chemsrc. (4-IODOBUTYL) PIVALATE. [Link]

-

Moravek. How Do You Synthesize Radiolabeled Compounds?. [Link]

-

Marek, A. Group. Synthesis of Radiolabeled Compounds. [Link]

- Gangjee, A., et al. (2007). Prodrug Forms of N-[(4-Deoxy-4-amino-10-methyl)pteroyl]glutamate-γ-[ψP(O)(OH)]-glutarate, a Potent Inhibitor of Folylpoly-γ-glutamate Synthetase: Synthesis and Hydrolytic Stability. Journal of Medicinal Chemistry.

- U.S. Patent No. US6749830B2. (2004). Method for the synthesis of radiolabeled compounds.

- Mary, A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceutical Chemistry Journal.

-

AccelaChemBio. 82131-05-3,4-Iodobutyl Pivalate. [Link]

-

Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. [Link]

-

Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Science.gov. prodrugs design synthesis: Topics by Science.gov. [Link]

- Zhou, H., et al. (2014). Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. Journal of Chemical and Pharmaceutical Research, 6(7), 2339-2342.

-

University of California, Davis. Tables For Organic Structure Analysis. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chloromethyl Pivalate in Prodrug Synthesis: Enhancing Drug Delivery. [Link]

- Google Patents.

-

ResearchGate. (PDF) Iodine in Organic Synthesis. [Link]

- Zhdankin, V. V. (2014). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry.

- Wang, L., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

- Wang, Y., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

ResearchGate. Investigation of Pivalic Acid-Derived Organotin(IV) Carboxylates: Synthesis, Structural Insights, Interaction with Biomolecules, and Computational Studies. [Link]

-

ResearchGate. Calculated IR spectra for [P 4,4,4,8 ] +. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MDPI. The Use of Branching Agents in the Synthesis of PBAT. [Link]

-

MDPI. Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach. [Link]

-

Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane. [Link]

Sources

- 1. 82131-05-3(4-Iodobutyl Pivalate) | Kuujia.com [ko.kuujia.com]

- 2. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-IODOBUTYL PIVALATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

A Comprehensive Technical Guide to 4-Iodobutyl Pivalate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Foreword

In the landscape of modern pharmaceutical development and complex organic synthesis, the strategic use of bifunctional building blocks is paramount. These molecules, possessing multiple reactive centers, offer chemists a versatile toolkit to construct intricate molecular architectures with precision and efficiency. 4-Iodobutyl pivalate, a seemingly unassuming haloalkyl ester, is one such molecule that holds significant potential for researchers and scientists in drug development. This technical guide aims to provide an in-depth exploration of 4-iodobutyl pivalate, from its fundamental properties to its synthesis and potential applications, offering field-proven insights for its effective utilization.

Core Molecular Attributes of 4-Iodobutyl Pivalate

A thorough understanding of the physicochemical properties of a reagent is the bedrock of its successful application. 4-Iodobutyl pivalate is characterized by the presence of a primary iodo group and a sterically hindered pivalate ester, each imparting distinct reactivity and utility.

| Property | Value | Source |

| CAS Number | 82131-05-3 | [1][2] |

| Molecular Formula | C9H17IO2 | [1] |

| Molecular Weight | 284.139 g/mol | [1] |

| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate | [1] |

The primary iodide makes the terminal carbon highly susceptible to nucleophilic attack, positioning 4-iodobutyl pivalate as an effective four-carbon alkylating agent. Simultaneously, the pivalate ester, known for its steric bulk and relative stability to hydrolysis, can serve as a protecting group or a lipophilic moiety to enhance the pharmacokinetic properties of a parent molecule, a common strategy in prodrug design.

Synthesis of 4-Iodobutyl Pivalate: A Two-Step Approach

While not commercially available from all suppliers in large quantities, 4-iodobutyl pivalate can be reliably synthesized in the laboratory through a two-step process commencing from the readily available 1,4-butanediol. This approach involves an initial esterification followed by a halogenation reaction.

Caption: Proposed two-step synthesis of 4-Iodobutyl Pivalate.

Experimental Protocol: Synthesis of 4-Hydroxybutyl Pivalate (Step 1)

This initial step focuses on the selective mono-esterification of 1,4-butanediol. The use of a slight excess of the diol can favor the formation of the mono-esterified product.

Materials:

-

1,4-Butanediol

-

Pivaloyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1,4-butanediol (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add pivaloyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxybutyl pivalate.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

DCM: A common, relatively non-polar solvent that dissolves the reactants well.

-

0 °C to rt: The initial cooling helps to control the exothermicity of the acylation reaction.

Experimental Protocol: Synthesis of 4-Iodobutyl Pivalate (Step 2)

The second step involves the conversion of the primary alcohol to the corresponding iodide using an Appel reaction. This method is generally mild and effective for primary alcohols.

Materials:

-

4-Hydroxybutyl pivalate

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (1.5 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, during which the color should turn to a yellowish-orange.

-

Add a solution of 4-hydroxybutyl pivalate (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-iodobutyl pivalate.

Causality Behind Experimental Choices:

-

Appel Reaction: This reaction provides a reliable method for converting primary alcohols to primary iodides under mild conditions, avoiding harsh acidic reagents that could potentially cleave the ester.

-

Imidazole: Acts as a catalyst and a base to facilitate the reaction.

-

Sodium thiosulfate wash: Essential for quenching the excess iodine and simplifying purification.

Chemical Reactivity and Mechanistic Considerations

The utility of 4-iodobutyl pivalate stems from the distinct reactivity of its two functional groups.

Caption: Dual reactivity of 4-Iodobutyl Pivalate.

The Iodo Group: A Premier Leaving Group

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. Primary alkyl iodides, such as in 4-iodobutyl pivalate, readily undergo SN2 reactions with a wide range of nucleophiles. This high reactivity allows for the facile introduction of the four-carbon pivalate-containing chain onto various molecular scaffolds.

The Pivalate Ester: A Bulky and Stable Moiety

The pivalate group, with its sterically demanding tert-butyl substituent, confers significant stability to the ester linkage. This steric hindrance slows the rate of both acidic and basic hydrolysis compared to less hindered esters like acetates or propionates. This property is particularly advantageous when the iodo group needs to react selectively in the presence of other functionalities that might be sensitive to hydrolysis.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 4-iodobutyl pivalate makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

As a Bifunctional Linker and Spacer

4-Iodobutyl pivalate can be employed as a linker to connect two different molecular fragments. For instance, the iodo group can be displaced by a nucleophile on one molecule, and after a subsequent deprotection of the pivalate ester (if desired), the resulting alcohol can be further functionalized.

In Prodrug Synthesis

The pivaloyloxymethyl (POM) group is a well-established promoiety in prodrug design, often used to mask polar functional groups and enhance lipophilicity, thereby improving oral bioavailability. While 4-iodobutyl pivalate does not contain a POM group directly, the pivalate ester itself can serve as a lipophilic tail. More importantly, the iodo-butyl portion can be used to attach this lipophilic ester to a drug molecule. Upon enzymatic or chemical hydrolysis in vivo, the active drug would be released along with 4-iodo-1-butanol and pivalic acid.

As an Intermediate in the Synthesis of Pharmaceutical Scaffolds

The ability to introduce a four-carbon chain with a terminal pivalate ester is useful in building up more complex molecular frameworks. The pivalate can serve as a protecting group for a hydroxyl functionality that is unmasked at a later stage in the synthesis.

Conclusion

4-Iodobutyl pivalate is a versatile and valuable reagent for the discerning organic or medicinal chemist. Its dual functionality, characterized by a highly reactive primary iodide and a stable, sterically hindered pivalate ester, provides a unique set of tools for molecular construction. A solid understanding of its synthesis and reactivity, as outlined in this guide, will empower researchers to leverage its full potential in the synthesis of novel therapeutics and other complex organic molecules.

References

-

Chemsrc. (4-IODOBUTYL) PIVALATE | CAS#:82131-05-3. [Link]

Sources

Synthesis and characterization of 4-Iodobutyl Pivalate

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodobutyl Pivalate

For the modern researcher and drug development professional, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Iodobutyl pivalate serves as a valuable building block in organic synthesis, offering a versatile handle for the introduction of a protected hydroxymethylene chain. This guide provides a comprehensive overview of the synthesis and characterization of 4-iodobutyl pivalate, grounded in established chemical principles and supported by authoritative references.

Introduction: The Utility of 4-Iodobutyl Pivalate

4-Iodobutyl pivalate is a bifunctional molecule featuring a terminal iodide, a good leaving group in nucleophilic substitution reactions, and a pivaloyl ester, a sterically hindered protecting group for the corresponding alcohol. The bulky tert-butyl group of the pivaloate moiety confers significant steric hindrance, which can direct the regioselectivity of subsequent reactions and enhance the stability of the ester to certain reaction conditions. This combination of functionalities makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.

Synthesis of 4-Iodobutyl Pivalate: A Halogen Exchange Approach

The most direct and widely employed method for the synthesis of alkyl iodides from other alkyl halides is the Finkelstein reaction.[1][2][3] This nucleophilic substitution reaction, driven by the principles of solubility, provides an efficient route to 4-iodobutyl pivalate from its more readily available chloro or bromo precursors.[2][3]

Reaction Principle: The Finkelstein Reaction

The Finkelstein reaction operates on the principle of Le Châtelier's principle.[2][3] By treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent in which the sodium iodide is soluble but the resulting sodium chloride or bromide is not, the equilibrium is continuously shifted towards the formation of the alkyl iodide.[2][3] Acetone is a common solvent of choice for this transformation due to its ability to dissolve sodium iodide while precipitating sodium chloride and bromide.[2]

Caption: The Finkelstein reaction for the synthesis of 4-Iodobutyl Pivalate.

Precursor Selection and Synthesis

While 4-iodobutyl pivalate can be synthesized from various precursors, a common and practical starting material is 4-chlorobutyl pivalate. This precursor can be readily prepared from 1,4-butanediol by a two-step process: monoprotection with pivaloyl chloride followed by chlorination of the remaining hydroxyl group.

Detailed Experimental Protocol

Materials:

-

4-Chlorobutyl pivalate

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobutyl pivalate and anhydrous acetone.

-

Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (NaCl) is indicative of the reaction proceeding.[2]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the precipitated sodium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-iodobutyl pivalate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.

Characterization of 4-Iodobutyl Pivalate

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-iodobutyl pivalate. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals for 4-iodobutyl pivalate include a singlet for the nine equivalent protons of the tert-butyl group, and triplets for the methylene groups of the butyl chain. The chemical shifts of the methylene protons will be influenced by the adjacent ester and iodide functionalities.[4][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the carbons of the butyl chain.[4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-iodobutyl pivalate is expected to show a molecular ion peak [M]⁺. Characteristic fragmentation patterns for iodoalkanes include the loss of an iodine atom and cleavage of the alkyl chain.[6] A prominent peak at m/z 127, corresponding to the iodine cation (I⁺), is a strong indicator of an iodine-containing compound.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7][8] The IR spectrum of 4-iodobutyl pivalate will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.[7] Another characteristic absorption will be the C-O stretching vibration of the ester.[8]

Summary of Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Singlet (~1.2 ppm, 9H, C(CH₃)₃); Triplets and multiplets for the -(CH₂)₄- chain. |

| ¹³C NMR | Signals for the carbonyl carbon, quaternary carbon, and the four carbons of the butyl chain. |

| Mass Spec. | Molecular ion peak; Fragmentation peaks including a prominent peak at m/z 127 (I⁺). |

| IR Spec. | Strong C=O stretch (~1740 cm⁻¹); C-O stretch. |

Overall Workflow: From Synthesis to Characterization

The entire process, from the synthesis of 4-iodobutyl pivalate to its final characterization, can be visualized as a streamlined workflow.

Sources

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. NMR_En [uanlch.vscht.cz]

- 5. docbrown.info [docbrown.info]

- 6. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to the Reactivity of 4-Iodobutyl Pivalate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis and drug development, the strategic introduction of molecular fragments is paramount. Among the diverse array of alkylating agents, 4-iodobutyl pivalate emerges as a reagent of significant interest. Its unique structural features—a primary alkyl iodide for facile nucleophilic substitution and a sterically hindered pivalate ester for stability—confer a reactivity profile that is both predictable and versatile. This guide provides a comprehensive technical overview of the reactivity of 4-iodobutyl pivalate with a range of common nucleophiles, offering insights into reaction mechanisms, kinetics, and practical applications in pharmaceutical research.

Core Principles of Reactivity: The SN2 Trajectory

At its core, the reactivity of 4-iodobutyl pivalate is governed by the principles of the bimolecular nucleophilic substitution (SN2) reaction. As a primary alkyl iodide, the steric hindrance around the electrophilic carbon is minimal, allowing for efficient backside attack by a nucleophile. The iodide ion is an exceptional leaving group, a consequence of the weak carbon-iodine bond and the stability of the resulting iodide anion.

The concerted mechanism of the SN2 reaction, where bond-formation and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center. While 4-iodobutyl pivalate is achiral, this stereospecificity is a crucial consideration when employing analogous chiral substrates. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.

Caption: Generalized SN2 mechanism for 4-iodobutyl pivalate.

Reactivity with N-Nucleophiles: Amines

The alkylation of amines with 4-iodobutyl pivalate is a fundamental transformation for the synthesis of a wide array of nitrogen-containing compounds, including many active pharmaceutical ingredients (APIs). Primary and secondary amines readily react to form the corresponding secondary and tertiary amines, respectively.

The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydroiodic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is critical, with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) generally providing optimal results by solvating the cationic species without strongly solvating the anionic nucleophile.

A common challenge in amine alkylation is overalkylation, leading to the formation of quaternary ammonium salts.[1] This can often be controlled by using a stoichiometric amount of the alkylating agent and carefully controlling the reaction conditions.

Experimental Protocol: N-Alkylation of Piperidine

-

To a solution of piperidine (1.0 eq) in acetonitrile (10 mL) is added potassium carbonate (1.5 eq).

-

4-Iodobutyl pivalate (1.0 eq) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the N-(4-pivaloyloxybutyl)piperidine.

Reactivity with O-Nucleophiles: Alcohols and Carboxylates

Williamson Ether Synthesis with Alkoxides

The reaction of 4-iodobutyl pivalate with alkoxides, generated by deprotonating alcohols with a strong base such as sodium hydride (NaH), is a classic example of the Williamson ether synthesis. This method provides a straightforward route to the corresponding ethers. The pivalate group is generally stable under these basic conditions.

Esterification with Carboxylates

Carboxylate anions, typically as their sodium or potassium salts, can act as nucleophiles to displace the iodide, forming a new ester linkage. This reaction is an effective method for introducing a pivaloyloxylbutyl group onto a carboxylic acid-containing molecule. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Experimental Protocol: Esterification with Sodium Benzoate

-

Sodium benzoate (1.2 eq) is suspended in DMF (15 mL).

-

4-Iodobutyl pivalate (1.0 eq) is added to the suspension.

-

The mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is cooled, diluted with water, and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by chromatography to afford 4-(pivaloyloxy)butyl benzoate.

Reactivity with S-Nucleophiles: Thiolates

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react rapidly with 4-iodobutyl pivalate to form thioethers (sulfides).[2] The reaction is typically carried out by first deprotonating the thiol with a base like sodium hydroxide or sodium hydride, followed by the addition of the alkylating agent.[3] These reactions are generally high-yielding and proceed under mild conditions.

Caption: Workflow for the synthesis of thioethers.

Reactivity with Azide Nucleophiles

The azide ion (N₃⁻) is a potent nucleophile that readily displaces the iodide from 4-iodobutyl pivalate to furnish 4-azidobutyl pivalate.[4] This reaction is typically performed using sodium azide in a polar aprotic solvent such as DMF or DMSO.[5] Alkyl azides are versatile synthetic intermediates, most notably for their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazoles.

Table 1: Summary of Nucleophilic Substitution Reactions with 4-Iodobutyl Pivalate

| Nucleophile Class | Nucleophile Example | Product Type | Typical Conditions |

| N-Nucleophiles | Piperidine | Tertiary Amine | K₂CO₃, MeCN, 60 °C |

| O-Nucleophiles | Sodium Ethoxide | Ether | NaH, THF, RT |

| Sodium Benzoate | Ester | DMF, 80 °C | |

| S-Nucleophiles | Sodium Thiophenoxide | Thioether | NaH, THF, RT |

| Azides | Sodium Azide | Alkyl Azide | DMF, 60 °C |

Applications in Drug Development and PET Tracer Synthesis

The predictable reactivity and favorable properties of 4-iodobutyl pivalate make it a valuable building block in drug discovery and development. Its ability to introduce a flexible four-carbon linker with a protected hydroxyl group (in the form of the pivalate ester) is a common strategy in medicinal chemistry to explore structure-activity relationships.

A notable application of related primary alkyl halides is in the synthesis of Positron Emission Tomography (PET) tracers.[6][7] For instance, analogous fluoro- or iodo-alkoxy derivatives are used to introduce the radiolabel onto a targeting molecule.[7] The alkylation of a phenol with a radiolabeled haloalkyl chain is a common strategy in the final step of PET tracer synthesis, where the short half-life of the radioisotope necessitates rapid and high-yielding reactions.[8]

Conclusion: A Versatile and Reliable Synthetic Tool

4-Iodobutyl pivalate stands out as a robust and versatile reagent for the introduction of a functionalized butyl chain. Its reactivity is dominated by the SN2 mechanism, allowing for predictable and efficient reactions with a wide range of nucleophiles. The presence of the pivalate ester provides a stable protecting group that can be carried through various synthetic steps. For researchers and professionals in drug development, a thorough understanding of the reactivity of 4-iodobutyl pivalate opens up a plethora of synthetic possibilities for the construction of novel and complex molecular architectures.

References

- Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.

-

Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2021-09-10). NIH. [Link]

- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS

- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS

-

Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]

-

Radiochemistry for positron emission tomography. (2023-06-05). NIH. [Link]

-

Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. (2018-10-26). PubMed Central. [Link]

- Synthetic strategies to access thioethers

-

Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

- Synthesis of Secondary Amines via Self-Limiting Alkyl

- Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI.

-

A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Organic Chemistry Portal. [Link]

-

Alkylation of Amines (Sucks!). (2017-05-26). Master Organic Chemistry. [Link]

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

-

Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides. Organic Chemistry Portal. [Link]

- Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for. DR-NTU.

- Synthesis and Antiviral Activity of 4,6-disubstituted pyrimido[4,5-b]indole Ribonucleosides.

-

Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates. (2019-10-08). PubMed. [Link]

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Ester Synthesis Lab (Student Handout).

- N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex.

-

Thiols And Thioethers. (2015-07-05). Master Organic Chemistry. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. [Link]

- Cardiovascular drugs | Medicinal Chemistry Class Notes. Fiveable.

-

Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem. [Link]

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016-01-07). YouTube. [Link]

- Fisher Esterification Synthesis of Isopentyl Acet

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023-10-02). MDPI. [Link]

- Studies in azide chemistry. Part IV. Synthesis of perhalogeno-β-iodoalkyl azides. Journal of the Chemical Society C: Organic (RSC Publishing).

-

(4-IODOBUTYL) PIVALATE | CAS#:82131-05-3. Chemsrc. [Link]

- Side reactions and byproducts in the synthesis of 4-Iodobutan-2-ol. Benchchem.

-

Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023-02-16). MDPI. [Link]

- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.

-

Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (2019-04-08). Frontiers. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Iodobutyl Pivalate

Molecular Structure and Spectroscopic Overview

4-Iodobutyl pivalate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pivalate group, with its bulky tert-butyl moiety, and the iodo-functionalized butyl chain are the primary determinants of its spectral characteristics. Understanding the influence of each component is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-iodobutyl pivalate, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and iodine) and the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Iodobutyl Pivalate (in CDCl₃)

| Signal | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| a | (CH₃)₃C- | ~1.20 | Singlet (s) | - | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. |

| b | -O-CH₂- | ~4.05 | Triplet (t) | ~6.5 | These protons are deshielded by the adjacent ester oxygen and are split into a triplet by the two neighboring protons on carbon c . |

| c | -CH₂- | ~1.85 | Multiplet (m) | - | These methylene protons are coupled to the protons on both adjacent methylene groups (b and d ), resulting in a complex multiplet. |

| d | -CH₂-I | ~3.20 | Triplet (t) | ~7.0 | The protons on the carbon bearing the iodine atom are deshielded by the electronegative iodine and are split into a triplet by the two neighboring protons on carbon c .[2] |

The downfield shift of the methylene protons adjacent to the ester oxygen (b ) and the iodine atom (d ) is a key diagnostic feature. The integration of these signals should correspond to a 9:2:2:2 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon environment in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Iodobutyl Pivalate (in CDCl₃)

| Signal | Carbon | Predicted Chemical Shift (ppm) | Rationale |

| 1 | -C=O | ~178 | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[3] |

| 2 | (CH₃)₃C- | ~39 | The quaternary carbon of the tert-butyl group. |

| 3 | (CH₃)₃C- | ~27 | The three equivalent methyl carbons of the tert-butyl group. |

| 4 | -O-CH₂- | ~63 | The carbon atom bonded to the ester oxygen is deshielded. |

| 5 | -CH₂- | ~30 | A typical chemical shift for an sp³ hybridized methylene carbon in an alkyl chain. |

| 6 | -CH₂-I | ~6 | The carbon atom bonded to the iodine atom is significantly shielded due to the "heavy atom effect" of iodine.[4] |

The presence of the carbonyl carbon at the low-field end of the spectrum and the upfield shift of the carbon attached to iodine are characteristic features that aid in the definitive identification of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-iodobutyl pivalate will be dominated by strong absorptions corresponding to the ester functional group.

Table 3: Predicted IR Absorption Frequencies for 4-Iodobutyl Pivalate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale |

| ~2970-2870 | Strong | C-H (sp³) | Stretching | Characteristic of the alkyl portions of the molecule. |

| ~1730 | Very Strong | C=O (Ester) | Stretching | This is a highly characteristic and intense absorption for a saturated ester carbonyl group.[5] |

| ~1280 | Strong | C-O (Ester) | Stretching (asymmetric) | Part of the "Rule of Three" for esters, this strong band is due to the C-O bond adjacent to the carbonyl.[5] |

| ~1150 | Strong | C-O (Ester) | Stretching (symmetric) | The second strong C-O stretching band, also characteristic of the ester group.[5] |

| ~550 | Medium | C-I | Stretching | The carbon-iodine bond vibration is expected in the far-infrared region. |

The most prominent feature will be the intense carbonyl stretch around 1730 cm⁻¹, which is a hallmark of the ester functionality. The presence of the two strong C-O stretching bands further confirms the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 4-iodobutyl pivalate, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Fragmentation Pathway:

The molecular ion peak ([M]⁺) at m/z 284.03 is expected, though it may be weak due to the lability of the C-I bond and the ester group. Key fragmentation pathways would include:

-

Loss of the iodine atom: A prominent peak at m/z 157 ([M-I]⁺) corresponding to the butyl pivalate cation.

-

Alpha-cleavage of the ester:

-

Formation of the pivaloyl cation, (CH₃)₃C-CO⁺, at m/z 85.

-

Formation of the tert-butyl cation, (CH₃)₃C⁺, at m/z 57, which is often a very stable and abundant fragment.

-

-

Cleavage of the butyl chain: Fragmentation of the butyl group can also occur.

Caption: Predicted major fragmentation pathways for 4-iodobutyl pivalate in EI-MS.

Experimental Protocols

For researchers seeking to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-iodobutyl pivalate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

IR Spectroscopy Protocol

-

Sample Preparation: As 4-iodobutyl pivalate is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 40-350.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-iodobutyl pivalate. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and data from related compounds, offers a valuable resource for the unambiguous identification and characterization of this molecule. Researchers working with 4-iodobutyl pivalate can use this guide to anticipate spectral outcomes and to aid in the interpretation of experimentally acquired data.

References

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Retrieved from [Link]

-

ARKAT USA, Inc. (2007). Synthesis and characterization of novel polyvalent organoiodine compounds. Retrieved from [Link]

-

Chemsrc. (n.d.). (4-IODOBUTYL) PIVALATE | CAS#:82131-05-3. Retrieved from [Link]

-

PubChem. (n.d.). Iodomethyl pivalate. Retrieved from [Link]

-

National Institutes of Health. (2023). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Retrieved from [Link]

-

PubMed. (2011). Synthesis and characterization of iodinated polyurethane with inherent radiopacity. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated IR spectra for [P 4,4,4,8 ] +. Highest IR frequencies.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of Iodomethyl Pivalate. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]

Sources

- 1. 4-IODOBUTYL PIVALATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. docbrown.info [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Solubility and stability of 4-Iodobutyl Pivalate

An In-depth Technical Guide to the Solubility and Stability of 4-Iodobutyl Pivalate

Introduction

4-Iodobutyl pivalate (CAS No. 82131-05-3) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Structurally, it incorporates a primary alkyl iodide, a versatile reactive handle for nucleophilic substitution, and a pivalate ester, a sterically hindered and robust protecting group. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, including prodrugs of cephalosporin antibiotics like Cefcapene pivoxil and Cefditoren pivoxil.[1]

However, the very features that make 4-iodobutyl pivalate synthetically useful also present distinct challenges in its handling, storage, and formulation. The inherent reactivity of the carbon-iodine bond necessitates careful control of environmental conditions to prevent degradation, while the compound's solubility characteristics dictate its utility in various reaction and purification systems. This guide provides a comprehensive overview of the solubility and stability of 4-iodobutyl pivalate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Solubility Profile

A thorough understanding of the fundamental physicochemical properties of 4-iodobutyl pivalate is the first step toward its effective utilization.

| Property | Value | Source(s) |

| CAS Number | 82131-05-3 | |

| Molecular Formula | C₉H₁₇IO₂ | [2] |

| Molecular Weight | 270.13 g/mol | - |

| Appearance | Solid or yellow oil/liquid | [1][3] |

| Storage Temperature | 2-8°C, Refrigerator | [3][4] |

| Sensitivity | Light, Air, and Heat Sensitive | [3] |

Solubility Analysis

The solubility of 4-iodobutyl pivalate is dictated by its molecular structure: a moderately polar ester head group attached to a nonpolar four-carbon chain terminating in a large, polarizable iodine atom. Direct experimental data is limited, with sources noting slight solubility in chloroform and methanol.[3][4] Based on its structure and general principles of solubility, a predicted profile in common laboratory solvents is presented below.

| Solvent | Polarity Index | Predicted Solubility | Rationale (Causality) |

| Hexanes/Heptane | 0.1 | High | The butyl chain imparts significant nonpolar character, favoring dissolution in aliphatic hydrocarbon solvents. |

| Dichloromethane (DCM) | 3.1 | High | Excellent solvent for a wide range of organic compounds with moderate polarity. |

| Ethyl Acetate | 4.4 | High | The ester functionality of the solute is highly compatible with this common ester solvent. |

| Tetrahydrofuran (THF) | 4.0 | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Acetone | 5.1 | Medium-High | A polar aprotic solvent that should effectively solvate the molecule. |

| Acetonitrile (ACN) | 5.8 | Medium | While polar, it is a good solvent for many organic molecules used in chromatography. |

| Methanol | 5.1 | Slight-Medium | The nonpolar alkyl chain may limit miscibility with this polar protic solvent.[3][4] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Medium | A highly polar aprotic solvent; solubility may be moderate. |

| Water | 10.2 | Insoluble | The large, nonpolar alkyl chain makes the molecule hydrophobic and prevents dissolution in water. |

Protocol: Experimental Solubility Determination

To ensure trustworthiness and reproducibility, it is crucial to experimentally verify solubility in a system of interest. This protocol provides a self-validating method for determining an approximate solubility value.

Objective: To determine the approximate solubility of 4-iodobutyl pivalate in a given solvent at a specific temperature (e.g., 25°C).

Materials:

-

4-Iodobutyl Pivalate

-

Test solvent (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add a pre-weighed amount of 4-iodobutyl pivalate (e.g., 100 mg) to a vial.

-

Solvent Addition: Add a small, precise volume of the test solvent (e.g., 0.5 mL) to the vial.

-

Equilibration: Cap the vial tightly and place it in a temperature-controlled shaker set to 25°C. Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation (Visual Check): After equilibration, visually inspect the vial. If all solid has dissolved, the compound is soluble to at least 200 mg/mL. If solid remains, proceed to the next step.

-

Sample Preparation for Analysis: Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let undissolved solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature (to prevent degradation). Once the solvent is fully removed, weigh the vial again. The mass difference of the solute divided by the volume of the solvent used gives the solubility (mg/mL).

-

Chromatographic Method: Prepare a calibration curve of 4-iodobutyl pivalate using a suitable analytical technique (e.g., HPLC-UV, GC-FID). Dilute a known volume of the filtered supernatant and analyze it to determine the concentration.

-

Part 2: Stability Profile and Degradation Pathways

4-Iodobutyl pivalate possesses two key functional groups that dictate its stability: the primary alkyl iodide and the pivalate ester. The primary point of instability is the carbon-iodine bond, which is susceptible to degradation by light and heat.[5] In contrast, the pivalate ester is well-known for its steric bulk, which provides significant protection against hydrolysis under mild conditions.[6][7]

Major Degradation Pathways

Three primary degradation pathways should be considered when working with 4-iodobutyl pivalate:

-

Deiodination via Homolytic Cleavage: This is the most common and rapid degradation pathway for alkyl iodides.[5] Exposure to UV light or elevated temperatures can cause the weak C-I bond to break, forming an alkyl radical and an iodine radical. The iodine radicals combine to form molecular iodine (I₂), which imparts a characteristic yellow or brown color to the sample.

-

Hydrolytic Cleavage: This involves the breakdown of the ester linkage. Due to the steric hindrance of the tert-butyl group, this reaction is significantly slower than for less hindered esters like acetates or propionates.[6] It is generally negligible at neutral pH and room temperature but can be forced under harsh conditions, such as heating with strong acids or bases, to yield 4-iodobutanol and pivalic acid.[7][8]

-

Nucleophilic Substitution (Sₙ2): The primary iodide is a good leaving group, making the terminal carbon susceptible to attack by nucleophiles. This can be a desired reaction in synthesis but constitutes a degradation pathway if unintended nucleophiles (e.g., water, alcohols from solvents, trace amines) are present, leading to the formation of byproducts like 4-iodobutanol or other substitution products.

Caption: Workflow for a forced degradation study of 4-iodobutyl pivalate.

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-iodobutyl pivalate in acetonitrile.

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate vials.

-

Acidic: 0.1 M HCl. Incubate at 60°C.

-

Basic: 0.1 M NaOH. Keep at room temperature.

-

Oxidative: 3% H₂O₂. Keep at room temperature.

-

Thermal: Store vials of both solid material and solution at 80°C.

-

Photolytic: Expose the solution in a quartz cuvette or other suitable transparent container to light as specified by ICH Q1B guidelines.

-

Control: Keep a solution protected from light at 2-8°C.

-

-

Time Points: At specified intervals (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. A common starting point would be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm and/or Mass Spectrometry (MS). [9][10]6. Data Interpretation: Calculate the percentage of the parent compound remaining and identify any new peaks that appear in the chromatograms of the stressed samples compared to the control. Use LC-MS to determine the mass of the degradation products and propose structures. [11][12]

-

Conclusion

4-Iodobutyl pivalate is a powerful synthetic building block whose utility is directly tied to a disciplined approach to its handling and storage. Its primary liability is the light- and heat-sensitive carbon-iodine bond, which necessitates storage in a cool, dark environment, preferably under an inert atmosphere. The pivalate ester, by contrast, is highly stable and resistant to premature cleavage. By understanding these distinct chemical personalities and implementing the robust experimental and analytical protocols outlined in this guide, researchers can confidently leverage the synthetic potential of 4-iodobutyl pivalate while ensuring the integrity and reproducibility of their results.

References

-

Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from [Link]

-

Wikipedia. (2023). Methyl pivalate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.

- Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

- Google Patents. (n.d.). US5990351A - Process for separating pivalic acid from spent reaction mixtures.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

-

J.T. Baker. (2004). POTASSIUM IODIDE. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

-

IPI Global. (2022). Handling Methyl Iodide safely. Retrieved from [Link]

- Scott, P. J. (2012). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 3(4), 257–259.

-

ResearchGate. (n.d.). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products. Retrieved from [Link]

-

LookChem. (n.d.). Iodomethyl pivalate. Retrieved from [Link]

- Salomone, A., et al. (2020). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. IRIS-AperTO - UniTo.

- Google Patents. (n.d.). CN106365998A - Preparation method of iodomethyl pivalate.

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Synthesis of Iodomethyl Pivalate. Retrieved from [Link]

-

NIOSH. (1994). ORGANOTIN COMPOUNDS (as Sn) 5504. Retrieved from [Link]

- Zhong, Q., et al. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Journal of Environmental Science and Health, Part A, 42(14), 2111-2116.

- Kuca, K., et al. (2006). Stability studies of bis(pyridiniumaldoxime) reactivators of organophosphate-inhibited acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 425-430.

- Kim, D., et al. (2005). Rational design of a novel, potent, and orally bioavailable cyclohexylamine DPP-4 inhibitor by application of molecular modeling and X-ray crystallography of sitagliptin. Journal of Medicinal Chemistry, 48(1), 141-151.

- Pind-Kristensen, A., et al. (2022). Oxidation of polysorbates – An underestimated degradation pathway? Journal of Pharmaceutical Sciences, 111(1), 12-24.

- Jain, R. K., et al. (1994). Degradation of 4-nitrocatechol by Burkholderia cepacia: a plasmid-encoded novel pathway. Journal of Bacteriology, 176(16), 5148-5151.

- Markopoulou, C. K., et al. (2017). Design of experiments (DoE) in pharmaceutical development. Drug Development and Industrial Pharmacy, 43(9), 1415-1428.

-

Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

- Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10.

- Coldwell, K. E., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51458.

-

Mendeley. (n.d.). Degradation of dibutyl phthalate from synthetic and real wastewater using ultrasound/hydrogen peroxide system. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizing PDE4 inhibitors for inhalation: a journey from selective to dual acting compounds. Retrieved from [Link]

Sources

- 1. CN106365998A - Preparation method of iodomethyl pivalate - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Iodomethyl pivalate CAS#: 53064-79-2 [m.chemicalbook.com]

- 4. Iodomethyl pivalate|lookchem [lookchem.com]

- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 6. Methyl pivalate - Wikipedia [en.wikipedia.org]

- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. iris.unito.it [iris.unito.it]

- 10. Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of 4-nitrocatechol by Burkholderia cepacia: a plasmid-encoded novel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodobutyl Pivalate and its Halogenated Analogs: Synthesis, Characterization, and Application as Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-iodobutyl pivalate and its bromo-, chloro-, and fluoro-analogs, a class of valuable alkylating agents in organic synthesis. The document delves into the detailed synthesis of these compounds, emphasizing practical and efficient laboratory protocols. Key characterization data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented to facilitate compound verification. Furthermore, this guide explores the broad applications of these reagents, particularly in the realm of medicinal chemistry and Positron Emission Tomography (PET) tracer development, offering step-by-step protocols for their use in alkylation reactions. The inclusion of the sterically hindered pivalate ester provides unique advantages in terms of stability and reactivity, making these compounds versatile tools for the modern synthetic chemist.

Introduction: The Utility of 4-Halobutyl Pivalates in Modern Synthesis

4-Halobutyl pivalates are bifunctional molecules that combine the reactivity of a primary alkyl halide with the steric and electronic properties of a pivaloate ester. The pivaloyl group, a bulky ester, serves as a protecting group for the hydroxyl functionality of what would otherwise be a dihaloalkane precursor. This protecting group strategy is crucial as it prevents unwanted side reactions and allows for the selective functionalization of the terminal halogen.[1] The pivaloate ester is notably resistant to hydrolysis under a variety of conditions, lending stability to the molecule during synthesis and purification.[2]

The primary utility of these compounds lies in their function as alkylating agents.[3] The terminal halogen (I, Br, Cl, or F) is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, amines, and thiols. This reactivity is central to their application in drug discovery and development, where the introduction of a butyl chain can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Of particular note is the application of 4-iodobutyl pivalate and its analogs in the synthesis of radiolabeled compounds for PET imaging.[4] The butyl chain can serve as a linker to attach a radiolabel, such as fluorine-18, to a biologically active molecule. The metabolic stability of the pivalate ester is an advantageous feature in the design of PET tracers.[5]

This guide will provide a detailed exploration of the synthesis, characterization, and application of 4-iodobutyl pivalate and its key analogs, equipping researchers with the knowledge to effectively utilize these versatile reagents in their own work.

Synthesis of 4-Halobutyl Pivalates

The synthesis of 4-halobutyl pivalates can be efficiently achieved through a two-step sequence starting from commercially available 1,4-butanediol. The first step involves the mono-protection of the diol as a pivaloate ester, followed by the conversion of the remaining hydroxyl group to the desired halide.

Synthesis of 4-Hydroxybutyl Pivalate

The selective mono-pivaloylation of 1,4-butanediol is a critical step. The use of pivaloyl chloride in the presence of a base like pyridine allows for the controlled formation of the mono-ester. The steric hindrance of the pivaloyl group helps to disfavor the formation of the di-ester, particularly when using a stoichiometric amount of the acylating agent.[1]

Experimental Protocol: Synthesis of 4-Hydroxybutyl Pivalate

-

To a stirred solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.1 eq) dropwise.

-

Slowly add pivaloyl chloride (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-